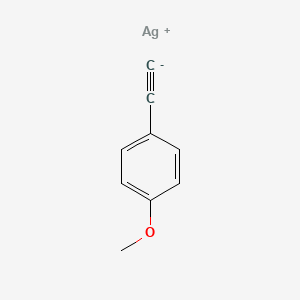

silver;1-ethynyl-4-methoxybenzene

Description

Historical Evolution and Contemporary Significance of Metal Alkynyl Complexes

The study of metal alkynyl complexes, compounds featuring a direct bond between a metal and a carbon-carbon triple bond, has a rich history. Silver acetylides are noted as being among the very first organometallic compounds ever synthesized, with reports dating back to the 1860s. rsc.orgrsc.org For instance, phenylethynyl silver was reported in 1870. rsc.org Despite this long history, their application in organic synthesis remained limited for many years. rsc.orgrsc.org A significant milestone in the broader field was the synthesis of the first metal carbyne complex by E.O. Fischer in 1973, which further expanded the understanding of metal-carbon multiple bonds. researchgate.net

In recent decades, the field has experienced a resurgence, driven by the unique properties of these complexes. rsc.orgrsc.org Metal alkyne complexes are now recognized as crucial intermediates in numerous catalytic reactions that transform alkynes into other valuable organic products, such as in hydrogenation and trimerization processes. nih.gov Their contemporary significance is largely tied to catalysis, where they offer distinct advantages over more traditional catalysts, including improved selectivity and reactivity. researchgate.net The properties of metal alkyne complexes can be finely tuned by modifying the metal center or the substituents on the alkyne ligand, allowing for the development of novel reaction pathways. researchgate.net This has made them indispensable in the production of fine chemicals, pharmaceuticals, and unique materials like polyacetylenes, which possess interesting electronic and optical properties. nih.govresearchgate.net

Overview of Research Directions for the Silver;1-Ethynyl-4-methoxybenzene System in Modern Chemical Science

The specific compound, this compound, combines the inherent reactivity of a silver acetylide with the electronic influence of a methoxy-substituted phenyl ring. The electron-donating methoxy (B1213986) group creates an electron-rich aromatic system, which can modulate the stability and reactivity of the complex.

Current research points to the utility of this compound in catalysis, particularly for alkyne cyclizations, and in materials science for the development of conductive polymers. The thermal stability of the compound is a practical consideration, as studies indicate it decomposes at temperatures above 150°C.

Future research is likely to build on these foundations. The precursor, 1-ethynyl-4-methoxybenzene, is already widely used in various transformations, including:

Click Chemistry : Participating in copper-catalyzed azide-alkyne cycloadditions to form triazoles.

Hydrogenation : Undergoing conversion to styrene (B11656) derivatives.

Cycloadditions : Acting as a component in [4+2] cycloadditions for synthesizing complex ring systems. sigmaaldrich.com

Hydroamination : Serving as a substrate in gold-catalyzed reactions to produce N-vinylindoles. sigmaaldrich.com

A key research direction will be to explore whether the pre-formed this compound complex offers advantages in these and other reactions, potentially acting as a more direct and efficient source of the nucleophilic alkyne. Investigating its role in enhancing selectivity (e.g., in hydrogenation) or facilitating novel C-H functionalization and cross-coupling reactions represents a promising frontier for this specific organometallic reagent.

Data Tables

Table 1: Physicochemical Properties of 1-Ethynyl-4-methoxybenzene (Ligand Precursor)

| Property | Value | Reference(s) |

| CAS Number | 768-60-5 | sigmaaldrich.comchemspider.com |

| Molecular Formula | C₉H₈O | sigmaaldrich.com |

| Molecular Weight | 132.16 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 28-29 °C | sigmaaldrich.com |

| Boiling Point | 87-91 °C (at 11 mmHg) | sigmaaldrich.com |

| Density | 1.019 g/mL (at 25 °C) | sigmaaldrich.com |

| Refractive Index | n20/D 1.563 | sigmaaldrich.com |

Table 2: Synthesis of this compound

| Reactants | Reagents/Solvents | Temperature | Yield | Reference(s) |

| 1-ethynyl-4-methoxybenzene (1.0 mmol) | Silver Nitrate (B79036) (AgNO₃, 1.2 mmol), Anhydrous DMF (10 mL) | 25 °C | 88-92% |

Table 3: Selected Catalytic Applications of the 1-Ethynyl-4-methoxybenzene Ligand

| Reaction Type | Catalyst/Conditions | Product Type | Yield | Reference(s) |

| Hydrothiolation | Cobalt catalyst, Sulfur electrophiles | Branched alkenyl sulfides | 90% | |

| Click Chemistry | Copper catalyst, UV light | Triazoles | 95% | |

| Hydrogenation | WO₃-based catalyst | 4-Methoxystyrene | 100% conversion (88% selectivity) | |

| Three-Component Synthesis | Copper catalyst, Arylboronic acid, Sodium azide | Trisubstituted 1,2,4-triazoles | N/A | sigmaaldrich.com |

| Hydroamination | Gold(III) catalyst | N-vinylindoles | N/A | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

CAS No. |

114912-82-2 |

|---|---|

Molecular Formula |

C9H7AgO |

Molecular Weight |

239.02 g/mol |

IUPAC Name |

silver;1-ethynyl-4-methoxybenzene |

InChI |

InChI=1S/C9H7O.Ag/c1-3-8-4-6-9(10-2)7-5-8;/h4-7H,2H3;/q-1;+1 |

InChI Key |

NQWVPPHSBTXROH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C#[C-].[Ag+] |

Origin of Product |

United States |

Synthetic Methodologies for Silver;1 Ethynyl 4 Methoxybenzene Complexes

Precursor Synthesis: 1-Ethynyl-4-methoxybenzene (4-Methoxyphenylacetylene)

1-Ethynyl-4-methoxybenzene, also known as 4-methoxyphenylacetylene or 4-ethynylanisole, serves as the essential terminal alkyne precursor. oakwoodchemical.comsigmaaldrich.comfishersci.ca Its synthesis can be achieved through several robust methods, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of arylalkynes and is widely employed for preparing compounds like 1-ethynyl-4-methoxybenzene. beilstein-journals.org This reaction typically involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. rsc.orgnih.gov

A general pathway involves reacting a protected or unprotected terminal alkyne with an aryl halide, such as 4-iodoanisole (B42571) or 4-bromoanisole. For instance, the coupling of 4-iodoanisole with a suitable alkyne source, like trimethylsilylacetylene (B32187) (TMSA), followed by deprotection, yields the desired product. lookchem.com The reaction is catalyzed by complexes such as dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) in a solvent like triethylamine (B128534) (Et₃N), which also acts as the base. rsc.orglookchem.com

Detailed studies have optimized these conditions for various substrates. For example, in the synthesis of novel 13α-estrone derivatives, 4-methoxyphenylacetylene was successfully coupled with an iodo-estrone derivative using a Pd(PPh₃)₄ catalyst and CuI in THF and Et₃N at 50 °C, achieving a yield of 84%. beilstein-journals.org This demonstrates the reliability of the Sonogashira reaction for incorporating the 4-methoxyphenylacetylene moiety. beilstein-journals.org The "inverse Sonogashira reaction," where an alkynyl halide is coupled with an arene, represents a complementary strategy, though it is a distinct transformation. nih.gov

Table 1: Example of Sonogashira Coupling Conditions

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base/Solvent | Temperature | Product Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Hydroxy-2-iodo-13α-estra-1,3,5(10)-trien-17-one | 4-Methoxyphenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N / THF | 50 °C | 84% | beilstein-journals.org |

This table illustrates typical conditions for Sonogashira reactions involving aryl halides and alkynes.

Oxidative coupling provides an alternative route to alkynyl compounds. While often used to create symmetric diynes (homo-coupling), variations can be adapted for the synthesis of terminal alkynes or for constructing more complex structures from them. Cytochrome P450 enzymes, for example, can catalyze oxidative coupling to build complex natural products, highlighting nature's use of this strategy. nih.gov In synthetic chemistry, oxidative conditions can be employed in various transformations, such as the coupling of a methyl ketone with ethanol (B145695) to form an epoxy ketone, which proceeds through a cascade of reactions including oxidation. nih.gov While less direct for synthesizing 1-ethynyl-4-methoxybenzene from simple precursors compared to cross-coupling, oxidative methods are integral to the broader chemistry of alkyne functionalization.

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, offering an alternative to traditional reagent-based methods. ccspublishing.org.cnrsc.org This methodology uses electricity to drive redox reactions, generating highly reactive species in a controlled manner. rsc.org For alkynes, electrochemical methods have been developed for various functionalizations, such as diselenylation and the synthesis of α,α-dihaloketones, by avoiding the need for chemical oxidants or catalysts. ccspublishing.org.cnacs.org

While direct electrochemical synthesis of 1-ethynyl-4-methoxybenzene from a simple aryl precursor is not yet a mainstream method, the principles of electrosynthesis are applicable. For example, electrochemical methods can convert terminal alkynes into other functional groups, such as carboxylic acids, or trigger cyclization reactions. rsc.orgresearchgate.net The ongoing development in this field suggests that electrochemical routes could provide a green and efficient pathway for producing substituted arylacetylenes in the future. rsc.orgacs.org

Beyond classical cross-coupling, other advanced methods have been developed for the efficient synthesis of terminal arylacetylenes. One notable method involves the cleavage of the 2-hydroxypropyl group from 4-aryl-2-methyl-3-butyn-2-ols. beilstein-journals.org This "deprotection" strategy is advantageous as it utilizes the readily available and inexpensive reagent 2-methyl-3-butyn-2-ol (B105114). beilstein-journals.org

The process typically involves a Sonogashira coupling of an aryl halide (e.g., 4-iodoanisole) with 2-methyl-3-butyn-2-ol to form the corresponding 4-aryl-2-methyl-3-butyn-2-ol intermediate. The subsequent removal of the acetone (B3395972) group is catalyzed by a base. A particularly rapid and efficient protocol uses tetrabutylammonium (B224687) hydroxide (B78521) (Bu₄NOH) as the catalyst with the addition of methanol, achieving complete deprotection within minutes at temperatures between 55–75 °C, with good to excellent yields. beilstein-journals.org

Table 2: Deprotection of 4-(4-methoxyphenyl)-2-methyl-3-butyn-2-ol

| Catalyst | Additive | Temperature | Time | Yield | Reference |

|---|

This table presents data for the efficient cleavage of the 2-hydroxypropyl group to yield a terminal arylacetylene.

Direct Synthesis of Silver Acetylide Complexes of 1-Ethynyl-4-methoxybenzene

Silver acetylides are among the oldest known organometallic compounds and have seen a resurgence in use due to their unique reactivity. rsc.orgpsu.edu They are typically prepared by the reaction of a terminal alkyne with a silver(I) salt.

The formation of the silver;1-ethynyl-4-methoxybenzene complex is achieved by reacting 1-ethynyl-4-methoxybenzene with a silver(I) salt, most commonly silver nitrate (B79036) (AgNO₃), in a suitable solvent. wikipedia.org The terminal alkyne's acidic proton is readily displaced by the silver(I) ion to form the silver acetylide, which often precipitates from the solution as a solid. wikipedia.org

The general reaction is as follows:

CH₃OC₆H₄C≡CH + Ag⁺ → CH₃OC₆H₄C≡CAg + H⁺

This reaction can be performed in an aqueous or alcoholic solution. For instance, passing acetylene (B1199291) gas through a silver nitrate solution is the classic method for producing the parent silver acetylide (Ag₂C₂). wikipedia.org For substituted alkynes like 1-ethynyl-4-methoxybenzene, the alkyne is typically dissolved in a solvent like ethanol or acetone and then treated with an aqueous or ammoniacal solution of the silver salt. rsc.orgwikipedia.org The resulting silver acetylide is a metal-organic complex where the silver atom is σ-bonded to the terminal carbon of the ethynyl (B1212043) group. These acetylides can exist as simple monomers or aggregate to form polynuclear clusters, stabilized by other ligands if present. acs.orgacs.org

Transmetalation Reactions for Silver Acetylide Formation from Other Metal Centers

Transmetalation is a fundamental process in organometallic chemistry involving the transfer of a ligand from one metal to another. For the synthesis of silver acetylides, this typically involves the reaction of a more electropositive metal acetylide with a silver(I) salt. While the direct reaction of terminal alkynes with silver salts in the presence of a base is a common method, transmetalation offers an alternative route, particularly from organometallics like alkynylstannanes, alkynylsilanes, or alkynylzirconium species. nih.gov

The number of reported examples for the synthesis of silver acetylides via transmetalation is surprisingly limited. nih.gov However, the principle is well-established in the context of catalytic cycles, where a silver acetylide is formed in situ and then participates in further reactions. For instance, silver acetylides can enter the catalytic cycle of palladium-catalyzed cross-coupling reactions at the transmetalation stage. nih.gov In a preparative context, an alkynyl derivative of a main group or transition metal (M-C≡C-R) would be reacted with a silver(I) salt, typically a halide or triflate (AgX), to yield the desired silver acetylide (Ag-C≡C-R) and the corresponding metal salt (M-X).

A plausible transmetalation route for the synthesis of this compound could involve the reaction of a precursor like (4-methoxyphenylethynyl)trimethylstannane or (4-methoxyphenylethynyl)trimethylsilane with a silver(I) salt. The driving force for this reaction would be the formation of a more stable and often insoluble silver acetylide and a soluble tin or silicon halide.

Table 1: Potential Precursors for Transmetalation Synthesis of this compound

| Precursor Metal (M) | Precursor Compound | Silver(I) Salt (AgX) | Byproduct (MX) |

| Tin (Sn) | (4-methoxyphenylethynyl)trimethylstannane | Silver(I) Nitrate (AgNO₃) | Trimethyltin Nitrate |

| Silicon (Si) | (4-methoxyphenylethynyl)trimethylsilane | Silver(I) Fluoride (AgF) | Trimethylsilyl (B98337) Fluoride |

| Zirconium (Zr) | Chloro(cyclopentadienyl)zirconium-4-methoxyphenylethynyl | Silver(I) Triflate (AgOTf) | Dicyclopentadienylzirconium Chloride Triflate |

This table presents hypothetical reaction components based on established transmetalation principles for silver acetylide formation. Specific reaction conditions would require experimental optimization.

In one documented instance related to transmetalation involving silver acetylides, a reaction was made synthetically useful by the addition of a catalytic amount of silver triflate, suggesting the transmetalation of a silver acetylide to a halozirconium species. nih.gov This highlights the utility of silver salts in facilitating such ligand exchanges.

Ligand-Stabilized Silver Acetylide Complexation (e.g., N-Heterocyclic Carbenes)

N-Heterocyclic carbenes (NHCs) have emerged as powerful stabilizing ligands for a wide range of transition metal complexes, including those of silver(I). nih.govresearchgate.net Their strong σ-donating properties and steric bulk confer enhanced stability to the metal center. nih.gov The synthesis of NHC-stabilized silver(I) acetylide complexes typically proceeds in a two-step fashion. First, a silver-NHC precursor, commonly a halide complex like (NHC)AgX, is prepared. This is then reacted with the terminal alkyne in the presence of a base to form the target silver acetylide complex.

The most common method for synthesizing the (NHC)AgX precursor involves the reaction of an imidazolium (B1220033) salt (the NHC precursor) with a basic silver(I) salt, such as silver(I) oxide (Ag₂O) or silver(I) acetate (B1210297) (AgOAc). nih.govnih.govmdpi.com This reaction is typically carried out under mild conditions and is tolerant to air and moisture, making it a convenient route to these stable complexes. nih.govnih.gov

Once the (NHC)AgX complex is formed, it can be used to generate the acetylide complex. The reaction of (NHC)AgX with 1-ethynyl-4-methoxybenzene in the presence of a suitable base would lead to the formation of the complex (NHC)Ag(C≡C-C₆H₄-OMe). This type of silver acetylide species is proposed as a key intermediate in the NHC-silver catalyzed carboxylation of terminal alkynes. In this catalytic cycle, the (NHC)AgX complex reacts with the alkyne and a base to form the silver acetylide, which then reacts with CO₂.

Table 2: General Reaction Scheme for the Synthesis of an (NHC)AgX Precursor

| Step | Reactants | Reagents/Solvents | Product | Typical Yield |

| 1 | Imidazolium Salt (e.g., IPr·HCl) | Silver(I) Oxide (Ag₂O) | (NHC)AgCl (e.g., (IPr)AgCl) | 72-84% nih.gov |

| Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) nih.govnih.gov | ||||

| Room Temperature or Elevated Temperature (e.g., 70°C) nih.gov |

IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene. Yields and conditions are based on representative literature procedures for the synthesis of various (NHC)AgCl complexes. nih.govnih.gov

The synthesis of a specific complex, (IPr)Ag(C≡C-p-OMe-Ph), would follow from the reaction of the pre-formed (IPr)AgCl with 1-ethynyl-4-methoxybenzene and a non-nucleophilic base. The stability imparted by the NHC ligand would allow for the isolation and characterization of this silver acetylide complex, which might otherwise be unstable. The structural and electronic properties of the NHC ligand can be tuned by modifying the substituents on the imidazole (B134444) ring, which in turn influences the properties and reactivity of the resulting silver acetylide complex. nih.gov

Advanced Characterization and Structural Elucidation of Silver;1 Ethynyl 4 Methoxybenzene Complexes

Spectroscopic Probing for Molecular Architecture and Electronic Features

Spectroscopic methods provide invaluable insight into the bonding, composition, and electronic nature of silver;1-ethynyl-4-methoxybenzene complexes in both solution and the solid state.

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the structure of diamagnetic silver(I) complexes in solution. By comparing the ¹H and ¹³C NMR spectra of the free 1-ethynyl-4-methoxybenzene ligand with its silver-coordinated counterpart, detailed information about the coordination environment can be deduced.

Upon coordination to a silver(I) center, the chemical shifts of the protons and carbons on the 1-ethynyl-4-methoxybenzene ligand are altered. The electron density redistribution that occurs upon formation of the silver-alkynyl bond typically leads to shifts in the signals of the aromatic and methoxy (B1213986) group protons. The most significant changes are expected for the acetylenic proton and the sp-hybridized carbons of the C≡C bond. However, the acetylenic proton is lost upon the formation of a silver acetylide (Ag-C≡C-R).

In solution, silver(I) complexes are often labile, participating in rapid exchange processes on the NMR timescale. nih.gov This can result in the observation of a single set of time-averaged signals for the ligand, even if multiple species exist in equilibrium. nih.gov Variable-temperature NMR studies can sometimes be used to slow this exchange, potentially resolving individual species at low temperatures. nih.gov

The ¹³C NMR spectrum is particularly informative. The chemical shifts of the acetylenic carbons (Cα and Cβ) are sensitive probes of the metal-ligand interaction. Coordination to silver typically influences the electronic environment of these carbons, leading to noticeable shifts from their positions in the free ligand. rsc.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 4-Ethynylanisole (Free Ligand) in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetylenic H | ~3.0 | - |

| Methoxy (CH₃) | ~3.8 | ~55.3 |

| Aromatic H (ortho to OMe) | ~6.8 | ~114.0 |

| Aromatic H (meta to OMe) | ~7.4 | ~133.5 |

| Acetylenic C (C-Ar) | - | ~83.5 |

| Acetylenic C (C-H) | - | ~77.0 |

| Aromatic C (ipso-OMe) | - | ~159.8 |

| Aromatic C (ipso-C≡CH) | - | ~115.5 |

Data compiled from literature sources. tcichemicals.comrsc.orgnih.gov

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, directly probes the bonding within the this compound complex. The most diagnostic feature in the vibrational spectrum is the stretching frequency of the carbon-carbon triple bond (ν(C≡C)).

In the free 1-ethynyl-4-methoxybenzene ligand, the ν(C≡C) stretch appears in the characteristic alkyne region of the spectrum, typically around 2100-2150 cm⁻¹. When the alkyne coordinates to a silver(I) ion to form a π-complex, electron density is donated from the alkyne's π-orbitals to the metal and back-donated from the metal's d-orbitals to the alkyne's π*-antibonding orbitals. This interaction weakens the C≡C bond, resulting in a decrease in its stretching frequency (a redshift) by 150-250 cm⁻¹. rsc.org

In the case of the formation of a silver acetylide, where the terminal hydrogen is replaced by a silver atom to form a σ-bond (Ag-C≡C-R), the ν(C≡C) stretching frequency is also shifted to a lower wavenumber compared to the free alkyne. The magnitude of this shift provides a direct measure of the strength of the silver-alkyne interaction. Theoretical calculations using Density Functional Theory (DFT) can be employed to simulate these vibrational frequencies and support experimental assignments. researchgate.net

Table 2: Typical Vibrational Frequencies for Alkynyl Moieties

| Vibrational Mode | Free Alkyne (R-C≡C-H) | Silver-Coordinated Alkyne |

| ν(C≡C) Stretch | ~2100 - 2150 cm⁻¹ | ~1900 - 2050 cm⁻¹ |

| ν(≡C-H) Stretch | ~3300 cm⁻¹ | Absent in acetylide |

Values are representative and can vary based on the specific complex and its environment.

High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is a powerful tool for determining the precise molecular weight and composition of this compound complexes. researchgate.net This method allows for the unambiguous confirmation of the elemental formula by matching the experimentally observed mass-to-charge ratio (m/z) and isotopic distribution pattern with the calculated values. nih.govpsu.edu

ESI-MS is especially useful for characterizing species in solution and identifying aggregation states. Silver alkynyl complexes are known to form various nuclearities, from simple monomers [Ag(C≡CR)] to larger clusters such as dimers, trimers, or even higher-order aggregates. nih.govresearchgate.net ESI-TOF can detect these different species as distinct ions in the gas phase. For example, a dimeric species might be observed as [Ag₂(C≡CR) + H]⁺ or in conjunction with counter-ions or solvent molecules, such as [Ag₂(C≡CR)(anion)]⁻. researchgate.netpsu.edu

By carefully controlling the instrumental parameters, such as the cone voltage, fragmentation of the parent ions can be minimized, allowing for the observation of the intact complex as it exists in solution. nih.govutas.edu.au This provides direct evidence for the supramolecular structures and aggregation equilibria present.

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy reveal the optoelectronic properties of this compound complexes. The absorption spectra of such complexes are typically dominated by high-energy bands in the ultraviolet region. These bands are generally assigned to spin-allowed π → π* electronic transitions localized on the 1-ethynyl-4-methoxybenzene ligand. nih.govresearchgate.net

The coordination to silver(I) can cause subtle shifts in these ligand-centered transitions. More significantly, in polynuclear silver complexes where Ag···Ag interactions are present (with distances ≤ 3.4 Å), new absorption bands may appear at lower energies, often extending into the visible region. nsf.gov These bands are frequently attributed to metal-metal-to-ligand charge transfer (MMLCT) transitions, which are promoted by the close proximity of the d¹⁰ silver centers. nsf.gov

Many silver(I) alkynyl complexes are luminescent, exhibiting phosphorescence at room temperature in the solid state. figshare.com The emission properties are highly dependent on the structure of the complex. The emission often originates from triplet excited states, which can be either ligand-centered (³π-π*) or involve the metal (³MMLCT). The presence of the heavy silver atom facilitates intersystem crossing, populating the triplet state and leading to phosphorescence. The emission color and quantum yield are sensitive to the nature of the ligand, the coordination geometry, and the extent of Ag···Ag interactions within the crystal lattice. figshare.com

Solid-State Structural Determination

While spectroscopic methods provide crucial information, the definitive elucidation of the three-dimensional structure of a crystalline compound is achieved through X-ray diffraction.

Single crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the molecular structure of this compound complexes in the solid state, revealing precise bond lengths, bond angles, and torsion angles. acs.org This technique is indispensable for defining the coordination geometry around the silver(I) ion and the binding mode of the alkynyl ligand.

Silver(I), with its d¹⁰ electronic configuration, exhibits significant coordination flexibility and can adopt various geometries, including linear, trigonal, T-shaped, tetrahedral, and even higher coordination numbers like five or six, depending on the steric and electronic properties of the ligands. researchgate.netnih.govacs.org In complexes with 1-ethynyl-4-methoxybenzene, the alkynyl ligand can act as a σ-donor by forming a silver acetylide, or it can coordinate in an η²-fashion, where the π-system of the triple bond interacts with the silver center. researchgate.netacs.org

Table 3: Representative Crystallographic Data for Silver(I) Alkynyl Complexes

| Parameter | Description | Typical Value/Observation |

| Ag-C (σ-acetylide) | Bond length for a silver-carbon σ-bond. | 2.2 - 2.4 Å |

| Ag-C (η²-alkyne) | Bond lengths for silver to the two alkyne carbons. | 2.3 - 2.7 Å acs.org |

| C≡C | Bond length of the coordinated triple bond. | 1.20 - 1.24 Å |

| C-Ag-C Angle | Angle in a two-coordinate linear complex. | ~180° |

| Ag···Ag Distance | Distance indicating an argentophilic interaction. | < 3.4 Å nih.gov |

| Coordination Geometry | The arrangement of ligands around the Ag(I) center. | Linear, Trigonal Planar, Tetrahedral acs.orgresearchgate.net |

Data compiled from studies on analogous silver alkynyl structures. figshare.comacs.orgresearchgate.net

Electrochemical Analysis of Redox Behavior in Related Silver Complexes

The electrochemical properties of silver(I) alkynyl complexes, including those related to this compound, are of significant interest for their potential applications in catalysis and materials science. The redox behavior of these compounds is typically governed by the Ag(I)/Ag(0) couple and can be modulated by the electronic properties of the alkynyl and any ancillary ligands. While detailed electrochemical studies on simple monomeric this compound are not extensively documented in the literature, analysis of related polynuclear silver(I) acetylide clusters provides significant insight into their redox characteristics.

Research into the electrochemistry of these systems often utilizes techniques like cyclic voltammetry (CV) to probe the oxidation and reduction potentials. The redox processes in these complexes can be complex, involving the metal centers, the organic ligands, or both. For many silver(I) complexes, the primary redox event is the reduction of Ag(I) to Ag(0). However, the potential at which this occurs is highly sensitive to the coordination environment of the silver ion.

A study on atomically-precise silver acetylide clusters used for the electroreduction of CO2 highlighted that the chemical structure of the alkynyl ligand significantly impacts the cluster's crystallinity and the number of Ag(0) active sites that form under reducing conditions. rsc.org This indicates a strong relationship between the ligand framework and the electrochemical behavior of the silver centers.

Detailed electrochemical data was reported for a trinuclear silver(I) complex containing a ferrocenylacetylide ligand, [Ag(I)₃(dppm)₃(μ₃-η¹-C⋮CFc)]²⁺ (where dppm = bis(diphenylphosphino)methane (B1329430) and Fc = ferrocenyl). acs.org The cyclic voltammogram of this complex showed a reversible oxidation event associated with the ferrocenyl group.

Table 1: Electrochemical Data for a Related Trinuclear Silver(I) Ferrocenylacetylide Complex acs.org

| Compound | Redox Couple | Potential (E₁/₂) vs Ag/AgNO₃ (0.1 M) |

| [Ag(I)₃(dppm)₃(μ₃-η¹-C⋮CFc)]²⁺ | Fc/Fc⁺ | -48 ± 10 mV |

The data indicates that the ferrocenyl group within this silver cluster is more easily oxidized than in a comparable trinuclear copper(I) acetylide complex. acs.org This highlights the significant role the metal core plays in tuning the redox properties of the ligands. While this measurement is for the ligand's redox couple, it indirectly reflects the electronic environment created by the Ag₃ cluster.

For a hypothetical this compound complex, the electron-donating nature of the methoxy group (-OCH₃) on the phenyl ring would be expected to increase the electron density on the acetylide ligand compared to an unsubstituted phenylacetylide. This electronic effect would likely make the silver center slightly more electron-rich, potentially shifting its reduction potential. However, without experimental data, this remains a theoretical consideration. The tendency of such compounds to form polynuclear clusters in the solid state and be non-rigid in solution has made detailed solution-phase electrochemical investigations challenging. researchgate.net

Mechanistic Investigations of Reactions Involving Silver;1 Ethynyl 4 Methoxybenzene

Fundamental Reactivity Pathways of Silver Acetylide Motifs

The reactivity of silver acetylides, including silver;1-ethynyl-4-methoxybenzene, is governed by the nature of the silver-carbon bond and the electronic properties of the ethynyl (B1212043) group.

Silver acetylides exhibit a dual reactivity profile, capable of acting as both nucleophiles and participating in electrophilic transformations.

Nucleophilic Character : The silver-carbon bond in silver acetylides is polarized, with the acetylenic carbon atom bearing a partial negative charge. This makes the acetylide a mild nucleophile. psu.edu This nucleophilicity allows it to participate in various bond-forming reactions. For instance, silver acetylides can react with electrophiles such as acyl chlorides and aldehydes. psu.edu The reaction with acyl chlorides can lead to the formation of ynones, although sometimes unexpected addition products can be major. psu.edu The addition to aldehydes, catalyzed by silver chloride coordinated with tricyclohexylphosphine, provides a pathway to propargylic alcohols. psu.edu

Electrophilic Activation : While the acetylide itself is nucleophilic, the alkyne moiety can be activated by the silver(I) ion towards attack by external nucleophiles. The silver(I) ion is a superior π-Lewis acid, which allows it to selectively activate carbon-carbon triple bonds by forming a silver-π complex. nih.govacs.org This activation is a key step in many silver-catalyzed reactions.

A summary of the dual reactivity is presented in the table below:

| Reactivity Type | Description | Example Reaction |

| Nucleophilic | The acetylenic carbon acts as a mild nucleophile. | Addition to aldehydes to form propargylic alcohols. psu.edu |

| Electrophilic | The silver(I) ion activates the alkyne towards nucleophilic attack. | Silver-catalyzed hydration of the alkyne. |

The ethynyl group in silver acetylides can undergo both oxidation and reduction, although these reactions are less common than coupling and addition reactions.

Oxidation : While specific examples involving this compound are not extensively documented, the acetylenic bond is, in principle, susceptible to oxidative cleavage.

Reduction : The reduction of the triple bond in the presence of the silver moiety is also a possibility. For instance, the borohydride (B1222165) reduction of ynones, which can be formed from silver acetylides, can lead to the reduction of the acetylenic group. psu.edu

Silver acetylides are important intermediates in various coupling reactions that lead to the formation of new carbon-carbon bonds.

Palladium/Silver-Catalyzed Cross-Coupling : Silver acetylides can participate in palladium-catalyzed cross-coupling reactions with vinyl triflates. psu.edu In these reactions, the silver acetylide acts as the transmetalating agent, transferring the alkynyl group to the palladium center. psu.edu This is followed by reductive elimination to form the coupled product. psu.edu

Sonogashira Reaction : The Sonogashira reaction, a cornerstone of C-C bond formation, often involves the in-situ formation of a copper acetylide. However, silver salts can also play a role in related coupling processes. icmpp.ro Mechanistic studies have shown that in Pd/Ag-catalyzed couplings, a π-complex between the silver ion and the alkyne forms first, which then converts to the silver acetylide upon addition of a base. psu.edu

Homocoupling : In some instances, silver acetylides can undergo homocoupling to form diynes, although this is often an undesired side reaction.

A table summarizing key coupling reactions is provided below:

| Coupling Reaction | Role of Silver Acetylide | Key Features |

| Pd/Ag-Catalyzed Cross-Coupling | Transmetalating agent. psu.edu | Forms C(sp)-C(sp2) bonds. psu.edu |

| Sonogashira-type Reactions | Potential intermediate. psu.edu | Catalyzed by Pd and a co-catalyst (often Cu, but Ag can be involved). icmpp.ro |

Silver acetylides can be involved in fragmentation reactions and are relevant in the context of protecting group chemistry.

Fragmentation : Certain silver acetylides can undergo fragmentation under specific conditions. For example, derivatives of 17-ethynyl estradiol (B170435) have been shown to fragment to the corresponding 17-ketone when treated with silver carbonate or oxide. psu.edu This process is believed to involve the formation of a silver acetylide intermediate. psu.edu

Desilylation : Silver salts are effective for the desilylation of trimethylsilyl (B98337) (TMS) protected alkynes. psu.edu This process likely proceeds through the formation of a silver acetylide intermediate. The silver ion coordinates to the silylated alkyne, activating the silyl (B83357) group for displacement by a nucleophile, which can be the counter-ion of the silver salt. psu.edu This method is particularly useful as it can be selective for TMS groups in the presence of other silyl protecting groups. psu.edu

Silver-Catalyzed Transformations Incorporating 1-Ethynyl-4-methoxybenzene

Silver catalysts are adept at activating the triple bond of terminal alkynes like 1-ethynyl-4-methoxybenzene, facilitating a range of transformations.

The activation of the alkyne by a silver(I) catalyst is the initial and crucial step in both hydration and amination reactions.

Mechanism of Activation : The superior π-Lewis acidity and carbophilic nature of silver(I) enable it to selectively coordinate with the carbon-carbon triple bond, forming a silver-π complex. nih.govacs.org This coordination polarizes the alkyne, making the acetylenic carbons more electrophilic and susceptible to nucleophilic attack.

Hydration : In hydration reactions, a water molecule acts as the nucleophile, attacking the activated alkyne. This leads to the formation of an enol intermediate, which then tautomerizes to the more stable ketone. Zeolite Y nanoparticle assemblies have shown high activity in the direct hydration of terminal alkynes, including 1-ethynyl-4-methoxybenzene. chem960.com

Amination : In amination reactions, an amine or an amine derivative is the nucleophile. Silver-catalyzed intramolecular amination of C-H bonds has been reported, proceeding via a nitrene transfer mechanism. rsc.org For intermolecular aminations, the silver-catalyzed activation of the alkyne facilitates the addition of the amine across the triple bond. nih.govacs.org

The general mechanism for silver-catalyzed alkyne activation is depicted below:

Formation of a silver-π complex between the Ag(I) catalyst and 1-ethynyl-4-methoxybenzene. nih.govacs.org

Nucleophilic attack by water (for hydration) or an amine (for amination) on the activated alkyne.

Proton transfer and subsequent rearrangement/tautomerization to yield the final product.

Multi-Component Reaction Sequences and Selectivity Control

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. The A³ coupling is a prime example of a silver-catalyzed MCR. In the context of 1-ethynyl-4-methoxybenzene, a hypothetical A³ coupling reaction would involve the alkyne, an aldehyde, and an amine in the presence of a silver catalyst.

The proposed mechanism involves the initial formation of this compound. Concurrently, the aldehyde and amine react to form an iminium ion. The silver acetylide then attacks the iminium ion, leading to the formation of a propargylamine. The selectivity of this reaction would depend on various factors, including the nature of the reactants and the reaction conditions. The electron-donating methoxy (B1213986) group on the phenyl ring of 1-ethynyl-4-methoxybenzene is expected to increase the nucleophilicity of the acetylide, potentially enhancing its reactivity.

However, a thorough search of scientific databases reveals a lack of specific studies that provide data tables with yields and selectivity for a range of substrates in A³ coupling reactions utilizing 1-ethynyl-4-methoxybenzene with a silver catalyst. While many studies focus on phenylacetylene (B144264) and other derivatives, this specific substrate is not well-documented.

Influence of Ancillary Ligands and Reaction Conditions on Catalytic Efficiency and Selectivity

The efficiency and selectivity of silver-catalyzed reactions can be significantly influenced by the choice of ancillary ligands and reaction conditions such as temperature and solvent. Ligands can stabilize the silver catalyst, modulate its reactivity, and influence the stereochemical outcome of the reaction.

For instance, N-heterocyclic carbenes (NHCs) have been employed as ligands in silver-catalyzed A³ couplings. Theoretical studies on related systems, such as the reaction of phenylacetylene, suggest that NHC-silver catalysts facilitate the formation of the silver acetylide and its subsequent reaction with the iminium ion. The steric and electronic properties of the NHC ligand can impact the catalytic cycle.

Despite these general principles, specific experimental data demonstrating the systematic variation of ligands and reaction conditions for the silver-catalyzed reactions of 1-ethynyl-4-methoxybenzene are not available. There is a notable absence of research detailing how different phosphine (B1218219) ligands, for example, or changes in temperature, specifically affect the catalytic efficiency and selectivity when this particular alkyne is used as a substrate.

Isolation and Characterization of Reaction Intermediates for Mechanistic Elucidation

The direct observation and characterization of reaction intermediates are paramount for the definitive elucidation of a reaction mechanism. In the context of reactions involving this compound, the isolation and characterization of the silver acetylide intermediate would provide unequivocal evidence for its role in the catalytic cycle.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography are powerful tools for characterizing such intermediates. However, a comprehensive review of the literature indicates that there are no reports on the successful isolation and subsequent spectroscopic or crystallographic characterization of the this compound compound itself as a stable, characterizable species from a reaction mixture. While the synthesis of silver acetylides is a known process, specific characterization data for this particular substituted phenylacetylide is not documented. The transient and potentially unstable nature of this intermediate under catalytic conditions likely contributes to the difficulty in its isolation and characterization.

Computational Chemistry and Theoretical Modeling of Silver;1 Ethynyl 4 Methoxybenzene Systems

Density Functional Theory (DFT) for Elucidating Reaction Mechanisms, Transition States, and Energy Landscapes

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of silver-catalyzed reactions involving alkynes like 1-ethynyl-4-methoxybenzene. The high reactivity and carbophilic nature of silver(I) allow it to readily activate carbon-carbon triple bonds, typically through the formation of a silver-π complex or a more formal silver acetylide intermediate. acs.orgnih.govrsc.org DFT calculations allow chemists to trace the entire reaction coordinate from reactants to products, identifying all crucial intermediates and, most importantly, the transition states that connect them. chemicalreactions.ionih.gov

The process begins with the optimization of the geometries of all potential species involved in the catalytic cycle. For the interaction of Ag⁺ with 1-ethynyl-4-methoxybenzene, this would include the initial π-complex, the deprotonated σ-bound silver acetylide, and any subsequent intermediates formed upon reaction with other substrates. taylorandfrancis.commdpi.com Following geometry optimization, frequency calculations are performed to confirm that reactants and intermediates are true minima on the potential energy surface (having no imaginary frequencies) and that transition states are first-order saddle points (having exactly one imaginary frequency).

By calculating the electronic energies of these stationary points, a detailed energy landscape can be constructed. This landscape provides the activation energy (the energy difference between the reactant and the transition state), which is critical for determining the reaction rate, and the reaction energy (the energy difference between reactant and product). rsc.orgacs.org For example, in a silver-catalyzed cycloaddition, DFT can compare different potential pathways, such as a concerted versus a stepwise mechanism, to determine the most energetically favorable route. mdpi.com Computational studies on related silver-catalyzed hydroalkylation and hydroazidation of alkynes have successfully used DFT to map out the rate- and selectivity-determining steps, providing a foundation for understanding the reactivity of the silver;1-ethynyl-4-methoxybenzene system. acs.orgnih.govrsc.org

Table 5.1.1: Illustrative DFT-Calculated Relative Free Energies for a Hypothetical Silver-Catalyzed Reaction. This table presents hypothetical data for demonstration purposes, based on typical values found in DFT studies of catalytic cycles.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants (Ag⁺ + Alkyne) | Separated silver ion and 1-ethynyl-4-methoxybenzene | 0.0 |

| π-Complex | Silver ion coordinated to the alkyne π-system | -5.2 |

| Transition State 1 (TS1) | Deprotonation of alkyne to form acetylide | +15.5 |

| Silver Acetylide Intermediate | σ-bonded Ag-C≡C-R complex | +2.1 |

| Transition State 2 (TS2) | Nucleophilic attack by the acetylide | +22.3 (Rate-Determining) |

| Product Complex | Silver ion coordinated to the final product | -12.8 |

| Products (Ag⁺ + Product) | Separated silver ion and final product | -18.0 |

Quantum Chemical Analysis of Bonding Properties, Charge Distribution, and Electronic Structure

To gain a deeper understanding beyond reaction energetics, quantum chemical methods are employed to analyze the electronic structure of the this compound complex. Techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are particularly insightful. wikipedia.orgamercrystalassn.orgresearchgate.net

NBO analysis transforms the complex calculated wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and antibonds. usc.edu For the silver-alkynyl bond, NBO can quantify the degree of charge transfer between the metal and the ligand, calculate natural atomic charges, and determine the hybridization of the orbitals involved. rsc.orgmaterialsciencejournal.org For instance, the interaction can be dissected into donor-acceptor interactions, such as the σ-donation from the acetylide sp orbital to an empty orbital on the silver ion, and potential π-backbonding from silver's d-orbitals into the alkyne's π* orbitals. numberanalytics.com The stabilization energy (E⁽²⁾) associated with these orbital interactions provides a quantitative measure of their importance. researchgate.net

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ) itself. wiley-vch.de By locating critical points in the electron density, QTAIM can define atoms as distinct regions of space and characterize the nature of the interactions between them. wikipedia.orgamercrystalassn.org The presence of a bond path between silver and a carbon atom is a universal indicator of a chemical bond. wiley-vch.de Furthermore, analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) reveals the nature of the interaction. A low ρ and a positive ∇²ρ are characteristic of closed-shell interactions (ionic bonds, van der Waals forces), while high ρ and a negative ∇²ρ indicate shared-shell (covalent) interactions. Studies on silver-acetylene π-complexes have shown the bonding to be markedly ionic, with orbital interactions also playing a significant role. rsc.org

Table 5.2.1: Representative Quantum Chemical Data for a Silver-Acetylide Bond. This table contains representative values based on published analyses of similar metal-alkynyl systems for illustrative purposes.

| Parameter | Method | Typical Value | Interpretation |

|---|---|---|---|

| Natural Charge on Ag | NBO | +0.75 to +0.90 e | Significant positive charge, indicating an ionic interaction. |

| Natural Charge on Cα | NBO | -0.40 to -0.55 e | Substantial negative charge localized on the carbon bonded to silver. |

| Natural Charge on Cβ | NBO | -0.10 to -0.20 e | Less negative charge compared to Cα. |

| Wiberg Bond Index (Ag-C) | NBO | 0.4 - 0.7 | Suggests a bond order significantly less than a full single bond. |

| Electron Density at BCP (ρ) | QTAIM | 0.06 - 0.10 a.u. | Relatively low density, characteristic of a non-covalent or polar bond. |

| Laplacian at BCP (∇²ρ) | QTAIM | > 0 | Positive value, indicating charge depletion typical of a closed-shell interaction. |

Predictive Modeling of Regio- and Stereoselectivity in Silver-Mediated Transformations

One of the most powerful applications of computational modeling is its ability to predict and explain the selectivity of chemical reactions. In silver-catalyzed transformations involving unsymmetrical alkynes or reagents, questions of regioselectivity (which position reacts) and stereoselectivity (which spatial arrangement is formed) are paramount.

Computational models, primarily using DFT, can predict the outcome of a reaction by comparing the activation barriers of all possible pathways leading to different isomers. nih.govrsc.org The pathway with the lowest energy barrier will be the fastest and thus yield the major product, in accordance with Transition State Theory. chemicalreactions.io For example, in a silver-catalyzed addition to an alkyne, theoretical calculations can determine whether the nucleophile will add to the α- or β-carbon by comparing the energies of the respective transition states.

This predictive power is crucial for catalyst design. Silver-catalyzed reactions are often highly sensitive to the ligands coordinated to the metal center. By systematically modifying the ligand in-silico (e.g., changing its steric bulk or electronic properties) and calculating the resulting changes in the activation energies for different regio- or stereoisomeric pathways, chemists can rationally design catalysts that favor the formation of a single, desired product. Computational predictions have been key in developing highly site- and stereoselective silver-catalyzed C-H amination reactions by optimizing the ligand structure to enforce a specific coordination geometry and minimize unwanted side reactions.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanical methods like DFT are excellent for studying the details of a single reaction, they are too computationally expensive to simulate the behavior of molecules over time in a realistic solvent environment. nih.gov This is the domain of Molecular Dynamics (MD) simulations, which use classical mechanics and a simplified representation of the potential energy surface, known as a force field, to simulate the movement of atoms over time. nih.gov

Developing an accurate force field for a metal-organic system like this compound is a significant challenge. researchgate.netwustl.eduresearchgate.net The parameters for the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions must be carefully derived, often using data from quantum mechanical calculations. A key difficulty with metals like silver is their polarizability; the electron distribution of the metal can be distorted by its environment, an effect not captured by standard fixed-charge force fields. nih.gov Therefore, advanced polarizable force fields, where charges can fluctuate in response to the local electric field, are often necessary to accurately model the interactions between the silver ion, the ligand, and solvent molecules.

Once a reliable force field is established, MD simulations can provide invaluable insights into the solution-phase behavior of the complex. nih.gov Simulations can reveal the preferred conformation of the complex, the structure of the solvent shell surrounding it, and the dynamics of ligand exchange. For instance, an MD simulation could show how water molecules coordinate to the silver center and how this coordination shell influences the accessibility of the reactive site. This information bridges the gap between the gas-phase picture from DFT and the reality of a reaction in a flask, providing a more complete understanding of the entire chemical system. nih.gov

Advanced Applications and Materials Science Contributions of Silver;1 Ethynyl 4 Methoxybenzene Complexes

Role in Cutting-Edge Catalytic Systems

Complexes of silver with 1-ethynyl-4-methoxybenzene are notable for their catalytic prowess, finding utility in a range of chemical transformations. These complexes can function in both homogeneous and heterogeneous systems, often in cooperation with other metals, to achieve high levels of selectivity.

Homogeneous and Heterogeneous Silver-Based Catalysis

Catalysts are substances that accelerate chemical reactions without being consumed in the process. They can be classified as either homogeneous or heterogeneous. Homogeneous catalysts exist in the same phase as the reactants, for instance, a liquid catalyst in a liquid reaction mixture. savemyexams.comyoutube.com Heterogeneous catalysts, conversely, are in a different phase from the reactants, such as a solid catalyst with gaseous reactants. savemyexams.comyoutube.com The action of a heterogeneous catalyst involves the adsorption of reactants onto its surface, which weakens their internal bonds and facilitates the reaction. savemyexams.com

Silver;1-ethynyl-4-methoxybenzene complexes can be employed in both catalytic modes. In homogeneous catalysis, the complex is dissolved in the reaction medium, allowing for high reactivity and selectivity under mild conditions. In heterogeneous applications, the silver complex can be supported on materials like silica (B1680970) or alumina. rsc.orgmdpi.com This approach simplifies catalyst recovery and recycling, a significant advantage in industrial processes. For example, silver nanoparticles supported on silica have demonstrated excellent performance and reusability in the catalytic reduction of 4-nitrophenol. rsc.orgresearchgate.net The versatility of silver catalysts is further highlighted by their industrial use in major processes like the production of ethylene (B1197577) oxide and formaldehyde. mdpi.com

Cooperative Catalysis with Other Transition Metals (e.g., Gold, Palladium, Copper, Iron)

The catalytic activity of this compound can be significantly enhanced when used in conjunction with other transition metals. This cooperative catalysis often leads to synergistic effects, enabling reactions that are difficult to achieve with a single catalyst.

For instance, in tandem catalytic systems, silver complexes can work alongside gold catalysts. Such dual catalysis has been effectively used in reactions like the tandem acetalization and cycloisomerization of 1-alkynyl-2-carbonylquinoline substrates to create furoquinoline and pyranoquinoline structures. researchgate.net Palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, have been used to create diverse molecular libraries from compounds synthesized using silver catalysis. researchgate.net Copper is another common partner, particularly in "click chemistry" for synthesizing triazoles.

Development of Stereoselective and Regioselective Methodologies

A key area of advancement is the development of stereoselective and regioselective reactions. Stereoselectivity refers to the preferential formation of one stereoisomer over others, while regioselectivity is the preference for bond-making or breaking at one position over all other possible positions.

Silver-catalyzed reactions have shown remarkable success in achieving high regioselectivity. For example, a silver-catalyzed method for the synthesis of pyrano heterocycles from readily available alcohols and water as nucleophiles has been developed, demonstrating high efficiency and excellent regioselectivity. researchgate.net Similarly, silver catalysis has enabled the regioselective 1,6-hydroarylation of para-quinone methides with anilines and phenols under mild conditions. rsc.org In another example, silver(I) complexes have been used to catalyze the synthesis of 3-substituted-1-alkoxyisochromenes from 2-alkynylbenzaldehydes and various alcohols with absolute regioselectivity. researchgate.net Furthermore, silver catalysts have been instrumental in formal carbene insertion reactions into the C-C sigma bonds of 1,3-dicarbonyls, constructing two new C-C bonds with high regio- and stereoselectivity. researchgate.net

Below is a table summarizing some regioselective reactions catalyzed by silver complexes:

| Reaction Type | Substrates | Catalyst System | Outcome |

| Pyrano Heterocycle Synthesis | Alcohols, Water | Silver Catalyst | High efficiency, excellent regioselectivity. researchgate.net |

| 1,6-Hydroarylation | para-Quinone Methides, Anilines, Phenols | Silver Catalyst | Moderate to good yields of 1,6-hydroarylation products. rsc.org |

| 1-Alkoxyisochromene Synthesis | 2-Alkynylbenzaldehydes, Alcohols | Silver(I) Complex | Absolute regioselectivity, good to excellent yields. researchgate.net |

| Formal Carbene Insertion | 1,3-Dicarbonyls, N-nosylhydrazones | Silver Catalyst | Highly regio- and stereoselective formation of polysubstituted γ-diketones, γ-ketoesters, and γ-ketoamides. researchgate.net |

Contributions to Functional Organometallic Materials Development

The unique properties of this compound also make it a valuable component in the creation of advanced functional materials with potential applications in electronics and optics.

Building Blocks for Conjugated Polymeric Structures, Oligomers, and Molecular Wires

The 1-ethynyl-4-methoxybenzene ligand, with its rigid and linear structure, is an excellent building block for creating conjugated systems. When incorporated into polymers and oligomers, these units can facilitate the delocalization of electrons along the backbone, a key characteristic of conductive materials. vulcanchem.com The resulting conjugated polymers are explored for their potential use as conductive materials, leveraging the high conductivity of silver combined with the organic π-systems. vulcanchem.com The alkynyl group of the ligand is a versatile starting point for creating these larger structures, including heterocyclic frameworks and polymer precursors through alkyne polymerization. vulcanchem.com

Luminescent Properties and Potential in Optoelectronic Devices

Complexes and polymers derived from 1-ethynyl-4-methoxybenzene often exhibit interesting photophysical properties, including luminescence. The electronic structure of these materials allows them to absorb light and then re-emit it at a different wavelength. For instance, poly(1-ethynyl-4-phenoxybenzene), a related polymer, displays a photoluminescence peak at 453 nm. researchgate.net The study of such compounds is crucial for developing new materials for optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors. The electron-donating methoxy (B1213986) group on the phenyl ring can positively influence the electronic and, consequently, the luminescent properties of these materials. researchgate.net

Integration into Nanostructured Assemblies for Sensing and Photovoltaic Applications

The integration of silver-based compounds into nanostructured assemblies is a burgeoning field, with potential applications in chemical sensing and photovoltaics. While specific research focusing exclusively on "this compound" in these applications is still emerging, the known properties of related silver nanostructures and self-assembled monolayers (SAMs) provide a strong basis for their potential utility.

Sensing Applications:

Silver nanoparticles and nanoclusters are known for their unique optical properties, such as surface plasmon resonance (SPR) and fluorescence, which can be exquisitely sensitive to the surrounding chemical environment. nih.gov The formation of self-assembled monolayers on sensor surfaces is a key strategy for developing selective chemical sensors. unipv.itresearchgate.netdtic.milnorthwestern.edu In this context, "this compound" could be utilized in two primary ways:

As a precursor for silver nanostructures: The compound can be used to generate silver nanoparticles. The organic ligand, 1-ethynyl-4-methoxybenzene, could act as a capping agent, influencing the size, shape, and surface chemistry of the resulting nanoparticles, which in turn dictates their sensing properties.

As a component of a SAM: The alkynyl group can anchor the molecule to a substrate, while the methoxy-functionalized phenyl group can be tailored for specific analyte interactions. The formation of such monolayers on gold or silver surfaces can be monitored by techniques like X-ray photoelectron spectroscopy (XPS) to confirm their composition and structure. dtic.mil

The potential of such systems lies in the modulation of their optical or electronic properties upon binding with a target analyte. For instance, the binding of a guest molecule to the methoxy group or the phenyl ring could alter the surface plasmon resonance of a nanoparticle film or the charge transport through a monolayer, providing a detectable signal.

Photovoltaic Applications:

In the realm of photovoltaics, silver nanostructures are primarily explored for their plasmonic effects to enhance light absorption and for their conductivity as transparent electrodes. The incorporation of silver-based materials, such as silver iodobismuthate (Ag₃BiI₆), into solar cell architectures is being investigated as a lead-free alternative for perovskite-inspired solar cells. tuni.fi

While direct application data for "this compound" in photovoltaic devices is not yet widely available, its properties suggest potential roles:

Interfacial Layer: Thin films of this silver-organic complex could be explored as interfacial layers to improve charge transfer between the active layer and the electrodes in a solar cell. tuni.finih.govrsc.org The electronic properties of the molecule, influenced by the methoxy substituent, could be tuned to match the energy levels of other materials in the device, thereby facilitating more efficient charge extraction and reducing recombination. tuni.fi

Component in Hybrid Materials: The compound could be a building block for larger, conjugated systems or coordination polymers for use in the active layer of organic photovoltaic (OPV) cells. The combination of the conductive silver center and the photoactive organic ligand could lead to materials with desirable light-harvesting and charge-transport properties.

The following table summarizes the potential roles and the underlying principles for the application of "this compound" in these advanced assemblies.

| Application Area | Potential Role of this compound | Underlying Scientific Principle |

| Sensing | Precursor for functionalized silver nanoparticles | Surface Plasmon Resonance (SPR) modulation by analyte binding |

| Component of Self-Assembled Monolayers (SAMs) | Alteration of surface conductivity or optical properties upon analyte interaction | |

| Photovoltaics | Interfacial layer in solar cells | Improved charge transfer and energy level alignment between device components tuni.fi |

| Building block for active layer materials | Combination of light absorption by the organic ligand and conductivity from the silver center |

Q & A

Q. What are the recommended synthetic routes for 1-ethynyl-4-methoxybenzene, and how do reaction parameters influence yield?

- Methodological Answer : 1-Ethynyl-4-methoxybenzene can be synthesized via electrochemical methods by adjusting parameters such as applied potential, solvent choice (e.g., ethanol), and supporting electrolytes. For example, optimizing the electrolysis potential can direct the reaction toward the desired product while minimizing side reactions . Alternatively, copper-catalyzed click reactions (e.g., with azidocoumarins) require temperature modulation: incomplete reactions at 50°C achieved 80% yield after 24 hours at 80°C . Characterization via melting point analysis (e.g., 121–123°C for analogous compounds) and spectroscopic methods (e.g., NMR, IR) is critical for validation .

Q. What safety protocols are essential for handling 1-ethynyl-4-methoxybenzene in laboratory settings?

- Methodological Answer : Due to incomplete toxicological data, adhere to ECHA/CLP regulations :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for airborne particles .

- Ventilation : Conduct reactions in fume hoods with local exhaust systems .

- Waste disposal : Avoid drainage release; use sealed containers for organic waste .

- Emergency measures : Rinse skin/eyes immediately with water for 15 minutes and consult poison control .

Advanced Research Questions

Q. How do electronic substituents (e.g., methoxy groups) influence the reactivity of 1-ethynyl-4-methoxybenzene in copper-catalyzed cycloadditions?

- Methodological Answer : The electron-donating methoxy group enhances alkyne reactivity in click reactions by increasing electron density at the triple bond. This effect is evident in comparative studies with electron-withdrawing substituents (e.g., chloro groups), where methoxy-substituted derivatives achieved higher yields (80% vs. 72–95% for other alkynes) under identical conditions . Density functional theory (DFT) calculations or Hammett σ⁺ analysis can quantify substituent effects on transition-state energetics.

Q. How can researchers resolve contradictions in reported reaction yields for 1-ethynyl-4-methoxybenzene-based triazole syntheses?

- Catalyst loading : Optimize [(CH₃CN)₄Cu]PF₆ concentrations to balance reactivity and side reactions.

- Temperature gradients : Ensure uniform heating (e.g., oil baths vs. block heaters) to prevent localized overheating.

- Purification methods : Use column chromatography with tailored solvent systems (e.g., hexane/ethyl acetate gradients) to isolate pure triazoles. Document all parameters in supplementary materials for reproducibility .

Q. What strategies improve the regioselectivity of 1-ethynyl-4-methoxybenzene in multi-component reactions?

- Methodological Answer :

- Ligand design : Bidentate ligands (e.g., 1,10-phenanthroline) can stabilize copper(I) intermediates, directing regioselectivity toward 1,4-triazoles over 1,5-isomers .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor transition states with higher dipole moments, enhancing selectivity.

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate products before equilibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.